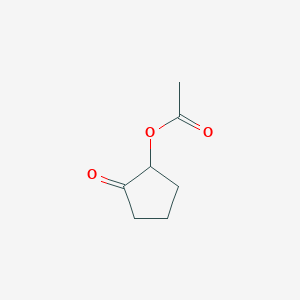

Cyclopentanone, 2-(acetyloxy)-

CAS No.: 52789-75-0

Cat. No.: VC19624000

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52789-75-0 |

|---|---|

| Molecular Formula | C7H10O3 |

| Molecular Weight | 142.15 g/mol |

| IUPAC Name | (2-oxocyclopentyl) acetate |

| Standard InChI | InChI=1S/C7H10O3/c1-5(8)10-7-4-2-3-6(7)9/h7H,2-4H2,1H3 |

| Standard InChI Key | RBEIPUMJEQUKIW-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1CCCC1=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Acetoxycyclopentanone (C₇H₁₀O₃) consists of a five-membered cyclopentanone ring with an acetyloxy (-OAc) group at the 2-position. The ketone moiety at the 1-position and the ester group at C-2 create distinct electronic environments that influence reactivity. Comparative analysis of similar structures, such as 4-acetoxycyclopent-2-en-1-one , suggests a planar cyclopentanone ring with slight distortion due to steric effects from the substituents.

Table 1: Hypothesized Physicochemical Properties

The acetyloxy group enhances solubility in polar aprotic solvents (e.g., THF, DCM) while retaining moderate lipophilicity, making it suitable for reactions requiring phase-transfer conditions .

Spectroscopic Signatures

Although direct spectral data for 2-acetoxycyclopentanone is scarce, inferences from related compounds provide insights:

-

IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch of ketone) and ~1240 cm⁻¹ (C-O stretch of acetate) .

-

NMR:

Synthetic Methodologies

Enzymatic Resolution

Chiral acetylated cyclopentanones can be resolved using lipases or esterases. For instance, Candida antarctica lipase B selectively hydrolyzes one enantiomer of a racemic acetate, enabling access to optically pure intermediates .

Pharmaceutical Applications

Gabapentin Analogues

2-Acetoxycyclopentanone is a postulated intermediate in synthesizing gabapentin-like compounds, which modulate neuronal calcium channels to treat neuropathic pain and epilepsy . The patent US6872856B2 details a multi-step pathway:

-

Knoevenagel Condensation: Cyclopentanone reacts with ethyl cyanoacetate to form α,β-unsaturated nitriles.

-

Grignard Addition: Alkyl groups are introduced stereoselectively.

-

Hydrolysis and Functionalization: Conversion to carboxylic acids, followed by Curtius rearrangement to install the aminomethyl moiety .

Table 2: Key Intermediates in Gabapentin Synthesis

| Intermediate | Role | Reference |

|---|---|---|

| 2-Acetoxycyclopentanone | Ketone precursor for alkylation | |

| Trans-3,4-disubstituted adduct | Stereochemical control | |

| Chiral acetal derivatives | Enantiomeric purity verification |

Anti-Inflammatory Agents

Acetoxy groups enhance membrane permeability, making 2-acetoxycyclopentanone a candidate for prodrug strategies. For example, esterase-mediated hydrolysis in vivo could release active ketone metabolites targeting COX-2 .

Future Directions

Catalytic Asymmetric Synthesis

Advances in organocatalysis (e.g., Jacobsen’s thiourea catalysts) could enable enantioselective acetoxylation of cyclopentanones, bypassing traditional resolution steps .

Biocatalytic Production

Metabolic engineering of E. coli or S. cerevisiae to express cytochrome P450 monooxygenases may facilitate green synthesis of 2-acetoxy derivatives from renewable substrates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume